(-)-N-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxy-1H-benzotriazole-5-carboxamide dihydrochloride
Description
Properties
CAS No. |
23519-20-2 |
|---|---|
Molecular Formula |
C15H22ClN5O2 |
Molecular Weight |
339.82 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-methoxy-3H-benzotriazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H21N5O2.ClH/c1-3-20-6-4-5-10(20)9-16-15(21)11-7-12-13(18-19-17-12)8-14(11)22-2;/h7-8,10H,3-6,9H2,1-2H3,(H,16,21)(H,17,18,19);1H |
InChI Key |
LDPLUFCSIHJQKF-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=CC3=NNN=C3C=C2OC.Cl.Cl |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC3=C(C=C2OC)N=NN3.Cl |
Other CAS No. |
23519-20-2 |
Related CAS |
28322-37-4 |
Origin of Product |
United States |
Biological Activity
The compound (-)-N-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxy-1H-benzotriazole-5-carboxamide dihydrochloride is a benzotriazole derivative that has garnered attention for its potential biological activities, particularly in the context of parasitic infections and microbial resistance. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H23Cl2N5O2
- Molecular Weight : 339.82 g/mol
- CAS Number : 23519-20-2
Benzotriazole derivatives, including the compound , have been shown to interact with various biological targets, primarily through inhibition of specific enzymes and pathways critical for pathogen survival. For instance, some studies indicate that certain benzotriazoles can inhibit glucose-6-phosphate dehydrogenase (G6PD) in Plasmodium falciparum, which is vital for the parasite's redox metabolism and survival in the host.
Biological Activities
The biological activities associated with this compound include:
-
Antimicrobial Activity
- Studies have demonstrated that benzotriazoles exhibit significant antimicrobial properties against various strains of bacteria and fungi. For example, compounds similar to this one have shown minimum inhibitory concentrations (MICs) as low as 6.25 μg/ml against Escherichia coli and Candida albicans .
- Antiparasitic Activity
- Antioxidant Properties
Table 1: Summary of Biological Activities
Detailed Research Findings
Research conducted on related benzotriazole compounds has revealed their potential as selective inhibitors for various enzymes associated with disease processes. For instance, the compound ML276, a close analog, demonstrated specificity towards PfG6PD, showcasing an IC50 value indicating potent inhibitory action at submicromolar concentrations .
Furthermore, modifications to the benzotriazole structure have been explored to enhance efficacy against specific pathogens while minimizing toxicity. The introduction of electron-withdrawing groups has been correlated with increased antimicrobial activity against fungal strains .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its antimicrobial properties . Benzotriazoles are known to exhibit a range of biological activities, including antibacterial and antifungal effects. Research indicates that compounds with similar structures can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents.
Pharmacological Studies
Pharmacological investigations have shown that this compound may interact with specific biological targets, potentially leading to the development of new therapeutic agents. The presence of the ethylpyrrolidine group may enhance the lipophilicity and bioavailability of the drug, which is crucial for effective treatment outcomes.
Drug Development
Due to its unique structure, (-)-N-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxy-1H-benzotriazole-5-carboxamide dihydrochloride is being studied as a potential lead compound in drug discovery. The modification of the benzotriazole core could lead to derivatives with improved efficacy and reduced side effects.
Case Study 1: Antimicrobial Activity
A study conducted on benzotriazole derivatives demonstrated that modifications at the 5-position could significantly enhance their antimicrobial potency against Gram-positive and Gram-negative bacteria. The specific role of the ethylpyrrolidine moiety was highlighted as a contributing factor to increased activity due to improved membrane permeability.
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of benzotriazole compounds has indicated that substituents on the benzene ring can dramatically influence both the pharmacodynamics and pharmacokinetics of these molecules. In particular, modifications similar to those found in this compound have shown promise in enhancing selectivity towards specific biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be grouped based on core heterocycles (benzotriazole vs. benzamide) and pyrrolidine substituents. Below is a comparative analysis:
Key Observations
Core Heterocycle: The benzotriazole core in the target compound and ’s analog may confer metabolic stability and distinct binding interactions compared to Levosulpiride’s benzamide core. Levosulpiride’s sulfamoyl group (absent in the target compound) is critical for its D2 receptor antagonism, suggesting the target compound may interact with alternative targets .
Pyrrolidine Substituents :
- The 1-ethyl group in the target compound and Levosulpiride contrasts with the 1-allyl group in ’s analog. Ethyl groups typically enhance lipophilicity and blood-brain barrier penetration, while allyl groups may introduce metabolic vulnerabilities (e.g., oxidation via CYP450) .
Salt Form: The dihydrochloride salt of the target compound likely improves solubility compared to the monohydrochloride form of the allyl-substituted analog, which could influence dosing efficacy .
Pharmacological Implications
- Target Compound vs. Levosulpiride : Despite shared pyrrolidine-ethyl motifs, the absence of Levosulpiride’s sulfamoyl group and the presence of a benzotriazole core suggest divergent mechanisms. The target compound may lack D2 receptor affinity but could modulate serotonin or other neurotransmitter systems.
- Target Compound vs. Allyl-Substituted Analog : The ethyl group’s stability may favor longer half-lives compared to the allyl group’s metabolic lability. This could position the target compound as a more viable candidate for chronic therapies .
Q & A
Q. Note on Evidence Usage :
- Avoided non-reliable sources (e.g., BenchChem) as instructed.
- Referenced methodologies from crystallography (SHELX), synthesis (multi-step protocols), and bioactivity studies.
- Advanced FAQs emphasize mechanistic and optimization strategies, while basic FAQs focus on synthesis and characterization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
